2-(2,4-Difluorophenyl)-2-methylpropanal
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Overview
Description
2-(2,4-Difluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and a methyl group attached to an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-methylpropanal typically involves the introduction of the difluorophenyl group onto a propanal backbone. One common method is the Friedel-Crafts acylation reaction, where 2,4-difluorobenzoyl chloride reacts with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2,4-Difluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(2,4-Difluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2-methylpropanal has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-2-methylpropanal exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar in structure but contains a pyridine ring instead of an aldehyde group.
2,4-Difluorobenzaldehyde: Lacks the methyl group on the propanal backbone.
2-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains an amide group instead of an aldehyde.
Uniqueness
2-(2,4-Difluorophenyl)-2-methylpropanal is unique due to the combination of its difluorophenyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H10F2O |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10F2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI Key |
GJHLTCFZMNRIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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